molecular formula C14H14N2O4S B2894630 Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate CAS No. 324538-46-7

Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate

Cat. No.: B2894630
CAS No.: 324538-46-7
M. Wt: 306.34
InChI Key: UZUMSXZSZBQVMP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate is a thiazole-based derivative featuring a 3-methoxybenzamido substituent at position 2 and an ethyl carboxylate group at position 2. The methoxy group in this compound may influence electronic properties and binding interactions with biological targets, while the ester moiety enhances solubility and bioavailability.

Properties

IUPAC Name

ethyl 2-[(3-methoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-3-20-13(18)11-8-21-14(15-11)16-12(17)9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUMSXZSZBQVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an antagonist to certain enzymes by binding to their active sites and preventing substrate binding . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The 3-methoxybenzamido group introduces both electron-donating (methoxy) and hydrogen-bonding (amide) capabilities, distinct from electron-withdrawing groups like nitro (–NO₂) or trifluoromethyl (–CF₃) .
  • Hydrazinyl derivatives (e.g., ) exhibit extended conjugation, reducing HOMO-LUMO gaps (4.12 eV) compared to non-conjugated analogs .
Enzyme Inhibition
  • AChE/BuChE Inhibition : Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate derivatives (e.g., compound 3 in ) showed moderate acetylcholinesterase (AChE) inhibition, with IC₅₀ values in the micromolar range. Molecular docking revealed hydrogen bonding with active-site residues .
  • Beta-Catenin Inhibition: Ethyl 2-aminothiazole-4-carboxylate derivatives (e.g., 5a and 5b in ) demonstrated antiproliferative activity against colorectal cancer cells, with IC₅₀ values of 12–18 μM. ADMET studies indicated favorable pharmacokinetic profiles .
Antimicrobial and Antioxidant Activity
  • Hydrazinyl Derivatives : Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g) exhibited 84.46% free radical scavenging activity (FRSA) and high total antioxidant capacity (TAC: 269.08 μg AAE/mg) .
  • Nitro-Substituted Analogs : Showed moderate antimicrobial activity against S. aureus and E. coli (MIC: 32–64 μg/mL) .
Hypothetical Activity of Target Compound
  • AChE inhibition due to the amide group’s hydrogen-bonding capacity.
  • Antioxidant activity via methoxy-mediated radical scavenging.

Electronic and Physicochemical Properties

Property Ethyl 2-(3-Methoxybenzamido)Thiazole-4-Carboxylate Ethyl 2-[2-(2-Nitrobenzylidene)Hydrazinyl]Thiazole-4-Carboxylate Ethyl 2-(Trifluoromethyl)Thiazole-4-Carboxylate
HOMO-LUMO Gap (eV) Not reported (estimated ~4.5–5.0) 4.12 Not reported
LogP ~2.5 (predicted) ~2.8 ~3.1 (due to –CF₃)
Solubility Moderate (ester group) Low (hydrophobic nitro group) Low (highly lipophilic –CF₃)

Key Observations :

  • The methoxy group may enhance solubility compared to nitro or trifluoromethyl substituents.
  • Nitro groups reduce HOMO-LUMO gaps, increasing reactivity .

Biological Activity

Ethyl 2-(3-methoxybenzamido)thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Synthesis

This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The compound features a thiazole ring substituted with an ethyl ester and a benzamide moiety, which may contribute to its pharmacological properties.

Anticancer Properties

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines:

  • Cell Line Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. The IC50 values for these cell lines are reported in the low micromolar range, indicating potent activity .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest. Studies suggest that it may inhibit tubulin polymerization, leading to disruption of mitotic spindle formation and subsequent cell death .

Case Studies

  • High-throughput Screening for HSET Inhibition : A notable study explored the inhibition of HSET (KIFC1), a kinesin involved in mitotic spindle formation. This compound was identified as a potent inhibitor with micromolar activity. This study highlighted the compound's ability to induce multipolar spindles in centrosome-amplified cancer cells, which can lead to cell death through aberrant mitosis .
  • Structure-Activity Relationship (SAR) : Research into the SAR of thiazole derivatives has shown that modifications to the benzamide and thiazole components significantly affect biological activity. For instance, alterations in the alkyl chain length or substitution patterns on the aromatic rings can enhance or diminish anticancer potency .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line IC50 (µM) Mechanism
AnticancerMCF-71.48Tubulin polymerization inhibition
AnticancerHCT-1162.28Induction of apoptosis
AnticancerPC-30.33Cell cycle arrest

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